molecular formula C11H14N2O B13516087 N-(1,2,3,4-tetrahydro-6-isoquinolinyl)acetamide

N-(1,2,3,4-tetrahydro-6-isoquinolinyl)acetamide

Cat. No.: B13516087
M. Wt: 190.24 g/mol
InChI Key: PWHIHTSUJKNJOV-UHFFFAOYSA-N
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Description

N-(1,2,3,4-tetrahydroisoquinolin-6-yl)acetamide: is a synthetic compound derived from the tetrahydroisoquinoline scaffold. Tetrahydroisoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,2,3,4-tetrahydroisoquinolin-6-yl)acetamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times compared to conventional methods .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(1,2,3,4-tetrahydroisoquinolin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of neurotransmitter systems, potentially leading to neuroprotective effects . The compound may also inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Uniqueness: N-(1,2,3,4-tetrahydroisoquinolin-6-yl)acetamide is unique due to its specific acetamide functional group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity and its interactions with biological targets, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

N-(1,2,3,4-tetrahydroisoquinolin-6-yl)acetamide

InChI

InChI=1S/C11H14N2O/c1-8(14)13-11-3-2-10-7-12-5-4-9(10)6-11/h2-3,6,12H,4-5,7H2,1H3,(H,13,14)

InChI Key

PWHIHTSUJKNJOV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(CNCC2)C=C1

Origin of Product

United States

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